4-Amino-6-chloro-2-methylpyrimidine

Medicinal Chemistry Process Chemistry Dasatinib Synthesis

4-Amino-6-chloro-2-methylpyrimidine (CAS 1749-68-4) features a strategically positioned 4-amino/6-chloro/2-methyl substitution pattern that directs nucleophilic attack exclusively to the 6-position—critical for regiochemical control in downstream API synthesis. In Dasatinib manufacturing, patented routes leveraging this intermediate achieve >81% yield vs. ~68% prior art, directly lowering cost per kg of final API. For enzymology, it serves as a validated irreversible thiaminase I inactivator (t½ = 4 h at 5 mM), enabling precise time-course experimental design that generic pyrimidine analogs cannot guarantee.

Molecular Formula C5H6ClN3
Molecular Weight 143.57 g/mol
CAS No. 1749-68-4
Cat. No. B156778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-chloro-2-methylpyrimidine
CAS1749-68-4
Synonyms2-amino-4-chloro-6-methylpyrimidine
4-amino-6-chloro-2-methylpyrimidine
4-chloro-6-methyl-2-pyridinamine
Molecular FormulaC5H6ClN3
Molecular Weight143.57 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)Cl)N
InChIInChI=1S/C5H6ClN3/c1-3-8-4(6)2-5(7)9-3/h2H,1H3,(H2,7,8,9)
InChIKeySSAYHQQUDKQNAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-6-chloro-2-methylpyrimidine (CAS: 1749-68-4) Sourcing Guide: Core Identity and Scientific Utility


4-Amino-6-chloro-2-methylpyrimidine (CAS: 1749-68-4) is a heterocyclic aromatic pyrimidine derivative bearing a reactive 4-amino group, a 6-chloro substituent, and a 2-methyl group . This substitution pattern confers distinct electronic and steric properties that govern its reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions . It serves as a versatile intermediate in medicinal chemistry and agrochemical research, where precise regiochemical control is critical for downstream synthetic success .

4-Amino-6-chloro-2-methylpyrimidine Procurement: Why Positional Isomers and Alternative Aminopyrimidines Are Not Interchangeable


Despite sharing the same molecular formula (C5H6ClN3), aminopyrimidine isomers such as 2-amino-4-chloro-6-methylpyrimidine (CAS 5600-21-5) and 4-amino-2-chloro-6-methylpyrimidine (CAS 14394-60-6) exhibit divergent reactivity profiles due to differences in the positioning of the amino and chloro groups [1]. The 4-amino-6-chloro-2-methyl substitution pattern on the target compound creates a unique electronic environment that directs nucleophilic attack to the 6-position, whereas alternative isomers present different regioselectivity that can lead to unwanted side products or require altered reaction conditions . Substitution without rigorous comparative analysis risks compromised yields, altered biological activity, and increased purification burden in downstream applications .

4-Amino-6-chloro-2-methylpyrimidine Evidence Guide: Quantified Differentiation Data for Informed Procurement


Synthetic Efficiency for Dasatinib Intermediate Production: Yield Advantage Over Prior Art Methods

In the context of Dasatinib intermediate production, the target compound 4-amino-6-chloro-2-methylpyrimidine is synthesized via a two-step route starting from 4,6-dihydroxy-2-methylpyrimidine. The patented method achieves a comprehensive yield of >81%, which represents a significant improvement over the prior art yield of approximately 68% [1].

Medicinal Chemistry Process Chemistry Dasatinib Synthesis

Thiaminase I Enzyme Inhibition: Defined Kinetics for Mechanistic Probe Applications

4-Amino-6-chloro-2-methylpyrimidine acts as a complete and irreversible inhibitor of thiaminase I from Bacillus thiaminolyticus, exhibiting time-dependent first-order kinetics with a half-time (t1/2) of 4 hours at an inhibitor concentration of 5 mM [1].

Enzymology Biochemistry Mechanistic Probe

Relative Inhibition Rate Against Thiaminase I: Slower Kinetics Versus 5-Anilinomethyl Analog

When compared to its 5-anilinomethyl derivative, 4-amino-6-chloro-2-methylpyrimidine inactivates thiaminase I at a rate approximately 2-fold slower [1]. Specifically, the derivative 4-amino-5-(anilinomethyl)-6-chloro-2-methylpyrimidine exhibits complete irreversible inhibition at a rate 2 times faster than the parent compound [1].

Enzyme Inhibition Structure-Activity Relationship Chemical Biology

4-Amino-6-chloro-2-methylpyrimidine Application Scenarios: Evidence-Based Use Cases for Procurement Justification


Dasatinib Intermediate Supply Chain Optimization

Procurement of 4-amino-6-chloro-2-methylpyrimidine is most directly justified for use in Dasatinib intermediate manufacturing, where patented processes demonstrate a yield advantage of >81% compared to prior art yields of ~68% [1]. Sourcing from suppliers employing this optimized route translates to lower effective cost per kilogram of the final API.

Thiaminase I Mechanistic Studies Requiring a Covalent Inactivator

For enzymology laboratories investigating thiaminase I catalysis or seeking to validate active-site nucleophile hypotheses, this compound serves as a validated irreversible inactivator with a defined half-life of 4 hours at 5 mM [2]. This kinetic predictability is essential for designing precise time-course experiments that generic pyrimidine analogs cannot guarantee.

Medicinal Chemistry Scaffold for Kinase Inhibitor Optimization

Given its established utility as a Dasatinib intermediate [1] and its quantifiable, albeit moderate, activity against thiaminase I relative to more potent 5-substituted derivatives [3], this compound is a rational starting scaffold for fragment-based or structure-activity relationship (SAR) campaigns targeting pyrimidine-binding enzymes. Its slower inactivation rate relative to the anilinomethyl analog makes it suitable for identifying more potent substitutions.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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